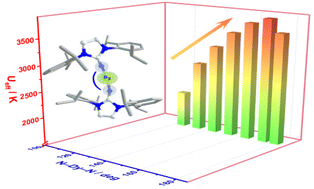Low-coordinate bis(imidazolin-2-iminato) dysprosium(iii) single-molecule magnets†
Inorganic Chemistry Frontiers Pub Date: 2022-11-23 DOI: 10.1039/D2QI02180C
Abstract
Lanthanide-based single-molecule magnets (Ln-SMMs) have become the most conspicuous SMMs exhibiting the highest effective barrier (Ueff) and blocking temperature (TB). Different strategies have been proposed to construct high-performance SMMs, including reducing the coordination number to generate high-order local symmetry and weakened molecular vibrations, thus reducing the possibility of spin–vibration interaction. However, the synthesis of low-coordinate Ln(III) complexes is still very challenging owing to their large ionic radius and ionic nature, especially when the coordination number is lower than five. Herein, two bis(imidazolin-2-iminato) dysprosium(III) SMMs [Dy(ImDippN)2(Bn)(THF)] (1) and [Dy(ImDippN)2(BPh4)] (2) (ImDippNH = 1,3-bis(2,6-diisopropylphenyl)imidazolin-2-imine, Bn = benzyl) were synthesized and characterized. The four-coordinate complex 1 possessed a Ueff of 593 K and a TB of 8 K, while complex 2 exhibited a Ueff of 343 K. The weaker equatorial crystal field in 1 than 2 could suppress the quantum tunneling of magnetization (QTM), leading to a higher Ueff. Moreover, calculations on model structures indicated that constructing bis(imidazolin-2-iminato) single-molecule magnets with a higher Ueff and TB is possible by further regulating the electronic effects and steric hindrance of imidazolin-2-iminato ligands.


Recommended Literature
- [1] Back cover
- [2] A general approach for nanoparticle composite transport materials toward efficient perovskite solar cells†
- [3] Anodic chronopotentiometry of nitrite ions at oxidised platinum electrodes in molten equimolar NaNO3–KNO2
- [4] Rational synthesis of chiral layered magnets by functionalization of metal simple hydroxides with chiral and non-chiral Ni(ii)Schiff base complexes†
- [5] Single dish gradient screening of small molecule localization†
- [6] Contents list
- [7] Bright bluish-green emitting Cu(i) complexes exhibiting efficient thermally activated delayed fluorescence†
- [8] Colloidal lithography with crosslinkable particles: fabrication of hierarchical nanopore arrays
- [9] Solvation of cholesterol in different solvents: a molecular dynamics simulation study
- [10] The osmotic membrane bioreactor: a critical review










